molecular formula C9H10ClF2N B1431107 3-(2,3-Difluorophenyl)azetidine hydrochloride CAS No. 1260870-03-8

3-(2,3-Difluorophenyl)azetidine hydrochloride

Cat. No. B1431107
CAS RN: 1260870-03-8
M. Wt: 205.63 g/mol
InChI Key: BWWAGMWFOHOZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2,3-Difluorophenyl)azetidine hydrochloride” is a chemical compound with the CAS Number 1260870-03-8 . It has a molecular weight of 169.17 and is typically found in a yellow to brown liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9F2N/c10-8-3-1-2-7 (9 (8)11)6-4-12-5-6/h1-3,6,12H,4-5H2 . This indicates that the molecule contains 9 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

“this compound” is a yellow to brown liquid . and should be stored at temperatures between 2-8°C .

Scientific Research Applications

3-(2,3-Difluorophenyl)azetidine hydrochloride has a wide range of applications in scientific research. It is used as a catalyst in various reactions, such as the synthesis of polymers, the synthesis of heterocyclic compounds, and the synthesis of amino acids. It is also used as a reagent in the synthesis of peptides and other organic compounds. Additionally, this compound is used as a ligand in the synthesis of metal complexes, and as a precursor in the synthesis of heterocyclic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,3-Difluorophenyl)azetidine hydrochloride in lab experiments include its high reactivity, its ability to form stable complexes with other molecules, and its low cost. Additionally, this compound is relatively stable at room temperature, making it easy to store and use in experiments. The main limitation of using this compound in lab experiments is its insolubility in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for research involving 3-(2,3-Difluorophenyl)azetidine hydrochloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its synthesis methods could lead to more efficient and cost-effective ways to produce the compound. Finally, further research into its potential uses in industrial processes, such as polymer synthesis, could lead to new and innovative ways to use this compound.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-(2,3-Difluorophenyl)azetidine hydrochloride plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s azetidine ring is known for its ring strain, which enhances its reactivity. This reactivity allows this compound to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophilic sites on enzymes and proteins. These interactions can lead to the inhibition or activation of enzymatic activity, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. These changes can impact cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding can occur through covalent or non-covalent interactions, depending on the specific enzyme and the nature of the binding site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo hydrolysis or other degradation processes, which can affect its efficacy and potency. In in vitro studies, this compound has been observed to maintain its activity for extended periods, although its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or inhibition of certain enzymes. At higher doses, toxic or adverse effects may be observed, including cytotoxicity, disruption of cellular homeostasis, and induction of oxidative stress. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors. The compound can undergo metabolic transformations, such as oxidation, reduction, or conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, this compound can interact with various transporters or binding proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence mitochondrial function and energy metabolism .

properties

IUPAC Name

3-(2,3-difluorophenyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-8-3-1-2-7(9(8)11)6-4-12-5-6;/h1-3,6,12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWAGMWFOHOZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=C(C(=CC=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.